molecular formula C11H16O3 B11967211 3-(2-Methylbenzyloxy)-1,2-propanediol CAS No. 79906-62-0

3-(2-Methylbenzyloxy)-1,2-propanediol

Cat. No.: B11967211
CAS No.: 79906-62-0
M. Wt: 196.24 g/mol
InChI Key: PYDFXJCTDLAHDG-UHFFFAOYSA-N
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Description

3-(2-Methylbenzyloxy)-1,2-propanediol is a substituted 1,2-propanediol derivative featuring a 2-methylbenzyloxy group (-O-CH₂-C₆H₃-2-CH₃) at the third carbon of the propanediol backbone. Structurally, it consists of a glycerol-like core with one hydroxyl group replaced by an aromatic ether moiety.

The compound’s applications are inferred from related diol derivatives. For instance, 1,2-propanediol (propylene glycol) is widely used as a solvent, antifreeze, and food additive due to its low toxicity and biodegradability . The addition of a 2-methylbenzyloxy group likely enhances lipophilicity, making it suitable for specialized applications such as pharmaceutical intermediates, surfactants, or ligands in metal-catalyzed reactions (similar to N,O-bidentate directing groups described in ).

Properties

CAS No.

79906-62-0

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

3-[(2-methylphenyl)methoxy]propane-1,2-diol

InChI

InChI=1S/C11H16O3/c1-9-4-2-3-5-10(9)7-14-8-11(13)6-12/h2-5,11-13H,6-8H2,1H3

InChI Key

PYDFXJCTDLAHDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylbenzyloxy)-1,2-propanediol typically involves the reaction of 2-methylbenzyl alcohol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by a nucleophile to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylbenzyloxy)-1,2-propanediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Methylbenzyloxy)-1,2-propanediol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylbenzyloxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,2-Propanediol (Propylene Glycol)

  • Properties :
    • Freezing point: −60°C; boiling point: 188.6°C .
    • Miscible in water due to strong hydrogen bonding .
  • Applications : Solvent, antifreeze, food additive (E1520) .
  • Comparison : The absence of aromatic substituents in 1,2-propanediol results in higher hydrophilicity and lower molecular weight (76.09 g/mol vs. 196.24 g/mol for the target compound). This makes 1,2-propanediol preferable for bulk industrial uses, whereas the target compound’s aromatic group may confer niche applications in organic synthesis or pharmacology.

3-(2-Methylphenoxy)-1,2-propanediol (Mephenesin)

  • Structure: Phenoxy group with a 2-methyl substituent .
  • Properties: Used as a muscle relaxant. Slightly soluble in water due to the hydrophobic phenoxy group.
  • This could influence bioavailability or toxicity profiles in pharmaceutical contexts.

3-(4-Chlorophenoxy)-1,2-propanediol

  • Structure: Phenoxy group with a para-chloro substituent .
  • Properties :
    • Melting point: 78–82°C; molecular weight: 202.64 g/mol.
    • Slightly water-soluble.

3-(Phenylthio)-1,2-propanediol

  • Structure : Thioether (S-linked) phenyl group .
  • Properties :
    • Molecular weight: 184.26 g/mol.
  • Comparison : The sulfur atom in the thioether group increases lipophilicity and may reduce hydrogen-bonding capacity compared to the target compound’s ether linkage. This could affect solubility and degradation pathways.

Table 1: Comparative Properties of 1,2-Propanediol Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
3-(2-Methylbenzyloxy)-1,2-propanediol C₁₁H₁₆O₃ 196.24 Not reported Not reported Pharmaceutical intermediates
1,2-Propanediol C₃H₈O₂ 76.09 −60 188.6 Solvent, antifreeze
3-(2-Methylphenoxy)-1,2-propanediol C₁₀H₁₄O₃ 182.21 Not reported Not reported Muscle relaxant
3-(4-Chlorophenoxy)-1,2-propanediol C₉H₁₁ClO₃ 202.64 78–82 Not reported Chemical synthesis

Research Findings and Industrial Relevance

  • Synthesis: Analogous compounds (e.g., 3-methylbenzamide derivatives) are synthesized using benzoyl chlorides and amino alcohols, suggesting similar routes for the target compound .
  • Biological Activity: Phenoxy-substituted diols like Mephenesin exhibit muscle-relaxant properties, while benzyloxy variants may offer modified pharmacokinetics .
  • Degradation : 1,2-propanediol is a common electrolyte degradation product in batteries, highlighting its stability under harsh conditions . The target compound’s aromatic group may confer resistance to oxidative degradation.
  • Production : Engineered E. coli strains produce 1,2-propanediol at 5.6 g/L, but substituted derivatives like the target compound likely require chemical synthesis .

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